

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroquinoline-6-sulfonyl chloride

Cat. No.: B018494

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride** (CAS No: 205055-71-6), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

While direct experimental spectra for **2-chloroquinoline-6-sulfonyl chloride** are not readily available in public databases, this guide synthesizes predicted data based on the well-characterized spectroscopic features of the 2-chloroquinoline moiety and the sulfonyl chloride functional group.

Chemical Structure and Properties

- IUPAC Name: **2-chloroquinoline-6-sulfonyl chloride**
- Molecular Formula: C₉H₅Cl₂NO₂S[1]
- Molecular Weight: 262.11 g/mol [1]
- CAS Number: 205055-71-6[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride**. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.7	d	1H	H-5
~ 8.2 - 8.4	dd	1H	H-7
~ 8.1 - 8.3	d	1H	H-8
~ 7.8 - 8.0	d	1H	H-4
~ 7.6 - 7.8	d	1H	H-3

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 152 - 155	C-2
~ 148 - 151	C-8a
~ 140 - 143	C-6
~ 138 - 141	C-4
~ 132 - 135	C-4a
~ 130 - 133	C-8
~ 128 - 131	C-5
~ 125 - 128	C-7
~ 123 - 126	C-3

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be significantly downfield. The chemical shifts are estimated based on data for related quinoline structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretching (aromatic)
~ 1600 - 1450	Medium	C=C and C=N stretching (quinoline ring)
~ 1370 - 1385	Strong	Asymmetric SO_2 stretching (sulfonyl chloride)
~ 1180 - 1195	Strong	Symmetric SO_2 stretching (sulfonyl chloride)
~ 800 - 900	Strong	C-H bending (out-of-plane)
~ 700 - 800	Strong	C-Cl stretching

Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
261 / 263 / 265	High / Medium / Low	[M] ⁺ • (Molecular ion peak) with characteristic isotopic pattern for two chlorine atoms.
162 / 164	Medium	[M - SO ₂ Cl] ⁺ • (Loss of sulfonyl chloride radical)
127	High	[C ₈ H ₅ N] ⁺ (Quinoline fragment after loss of Cl and SO ₂ Cl)
99 / 101	Low	[SO ₂ Cl] ⁺ (Sulfonyl chloride cation) with characteristic isotopic pattern for one chlorine atom.[2]

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

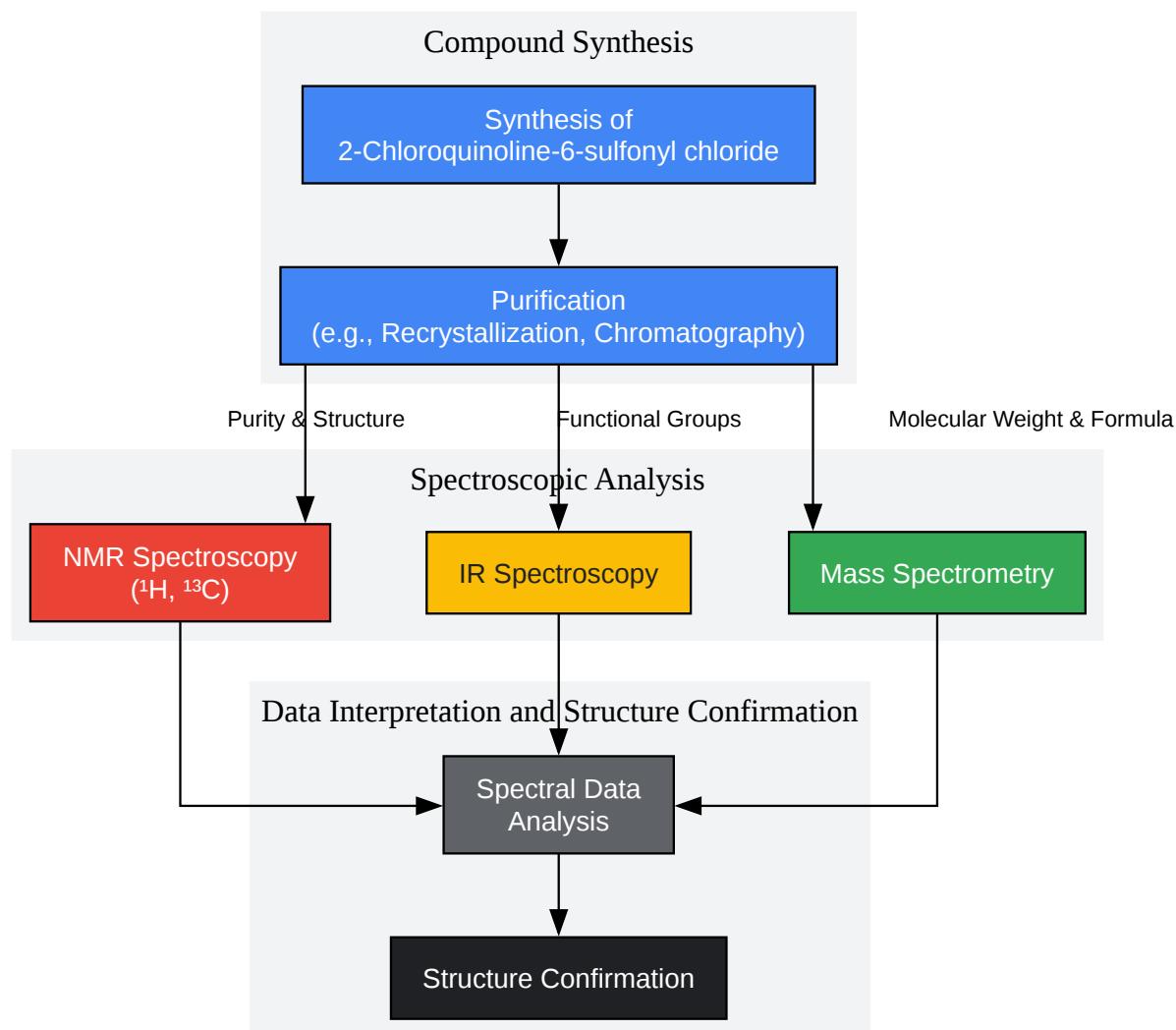
The following are generalized protocols for the acquisition of spectroscopic data for **2-chloroquinoline-6-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-chloroquinoline-6-sulfonyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire 16-32 scans at a resolution of 4 cm^{-1} .
 - Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
- Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **2-chloroquinoline-6-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document is intended for informational purposes only. The predicted data should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroquinoline-6-sulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018494#spectroscopic-data-nmr-ir-ms-for-2-chloroquinoline-6-sulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com